Cas no 220256-77-9 (Cyclobutanecarboxylic acid, 2-(aminomethyl)-, hydrochloride, (1S,2R)-)
Cyclobutanecarboxylic acid, 2-(aminomethyl)-, hydrochloride, (1S,2R)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutanecarboxylic acid, 2-(aminomethyl)-, hydrochloride, (1S,2R)-
- Z4659668967
- rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
- 220256-77-9
- AKOS040810759
- EN300-27694066
- (1S,2R)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis
-
- Inchi: 1S/C6H11NO2.ClH/c7-3-4-1-2-5(4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1
- InChI Key: ZCJMTSOZSYSBDS-FHAQVOQBSA-N
- SMILES: Cl.OC([C@H]1CC[C@H]1CN)=O
Computed Properties
- Exact Mass: 165.0556563Da
- Monoisotopic Mass: 165.0556563Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 124
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
Cyclobutanecarboxylic acid, 2-(aminomethyl)-, hydrochloride, (1S,2R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27694066-0.05g |
rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis |
220256-77-9 | 95% | 0.05g |
$301.0 | 2023-04-26 | |
| Enamine | EN300-27694066-0.1g |
rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis |
220256-77-9 | 95% | 0.1g |
$451.0 | 2023-04-26 | |
| Enamine | EN300-27694066-0.25g |
rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis |
220256-77-9 | 95% | 0.25g |
$644.0 | 2023-04-26 | |
| Enamine | EN300-27694066-0.5g |
rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis |
220256-77-9 | 95% | 0.5g |
$1014.0 | 2023-04-26 | |
| Enamine | EN300-27694066-1.0g |
rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis |
220256-77-9 | 95% | 1g |
$1299.0 | 2023-04-26 | |
| Enamine | EN300-27694066-2.5g |
rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis |
220256-77-9 | 95% | 2.5g |
$2548.0 | 2023-04-26 | |
| Enamine | EN300-27694066-5.0g |
rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis |
220256-77-9 | 95% | 5g |
$3770.0 | 2023-04-26 | |
| Enamine | EN300-27694066-10.0g |
rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis |
220256-77-9 | 95% | 10g |
$5590.0 | 2023-04-26 |
Cyclobutanecarboxylic acid, 2-(aminomethyl)-, hydrochloride, (1S,2R)- Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Cyclobutanecarboxylic acid, 2-(aminomethyl)-, hydrochloride, (1S,2R)-
Comprehensive Overview of Cyclobutanecarboxylic acid, 2-(aminomethyl)-, hydrochloride, (1S,2R)- (CAS No. 220256-77-9)
Cyclobutanecarboxylic acid, 2-(aminomethyl)-, hydrochloride, (1S,2R)- is a chiral organic compound with significant applications in pharmaceutical and chemical research. Its unique stereochemistry, denoted by the (1S,2R)- configuration, makes it a valuable intermediate in the synthesis of bioactive molecules. The compound's CAS No. 220256-77-9 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions.
The growing interest in chiral compounds like Cyclobutanecarboxylic acid, 2-(aminomethyl)-, hydrochloride, (1S,2R)- is driven by advancements in asymmetric synthesis and drug development. Researchers frequently search for "chiral building blocks" or "stereoselective synthesis" to optimize enantiomeric purity, a key factor in pharmaceutical efficacy. This compound's hydrochloride salt form enhances its stability and solubility, addressing common challenges in formulation development.
In the context of green chemistry, Cyclobutanecarboxylic acid derivatives are gaining attention due to their potential in sustainable catalysis. Queries like "eco-friendly synthesis of cyclobutane derivatives" reflect industry trends toward reducing environmental impact. The 2-(aminomethyl) substituent in this compound further enables functionalization, making it adaptable for cross-coupling reactions or peptide mimetics design.
Analytical characterization of CAS No. 220256-77-9 typically involves techniques such as HPLC chiral separation and NMR spectroscopy. Recent publications highlight its role in "fragment-based drug discovery," a hot topic in medicinal chemistry. The rigid cyclobutane ring confers conformational constraints that improve target binding selectivity—a property highly sought after in kinase inhibitor development.
From a commercial perspective, suppliers often list this compound under keywords like "high-purity chiral amines" or "pharmaceutical intermediates." Its (1S,2R)- stereochemistry aligns with the demand for optically active compounds in FDA-approved drugs. Regulatory-compliant documentation, including Certificates of Analysis (CoA), is essential for procurement, as emphasized by searches for "GMP-grade chiral compounds."
Emerging applications in material science have expanded the utility of Cyclobutanecarboxylic acid, 2-(aminomethyl)-, hydrochloride, (1S,2R)-. Its incorporation into polymers improves thermal stability, relevant to queries about "high-performance polymer additives." The compound's bifunctional nature (carboxylic acid and aminomethyl groups) also facilitates covalent immobilization in biosensor fabrication.
Storage and handling recommendations for this compound prioritize moisture control due to its hydrochloride form. Scientific discussions often address "lyophilization of amine hydrochlorides"—a technique to enhance shelf-life. Proper disposal methods align with institutional guidelines for nitrogen-containing compounds, avoiding environmental contamination.
In summary, CAS No. 220256-77-9 represents a versatile chiral scaffold with cross-disciplinary relevance. Its structural features cater to evolving needs in drug design, green chemistry, and advanced materials, while its well-defined stereochemistry meets stringent industry standards for enantiomeric purity.
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